Home > Products > Screening Compounds P77620 > Finasteride (acetate)
Finasteride (acetate) -

Finasteride (acetate)

Catalog Number: EVT-254389
CAS Number:
Molecular Formula: C25H40N2O4
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Finasteride (acetate) is an orally active testosterone 5-alpha-reductase inhibitor.Target: 5-alpha ReductaseApproved: 1992Finasteride (acetate) is the acetate salt of finasteride which is a synthetic 4-azasteroid antiandrogen compound, is a specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). Finasteride is used in the treatment of prostate cancer, benign prostatic hyperplasia, and androgenetic alopecia (male pattern baldness). In benign prostatic hyperplasia, finasteride inhibits 5alpha-reductase activity in epithelium for Ki of 10nM, significantly lower than in stroma (Ki = 33nM) [1].
Overview

Finasteride is a synthetic compound primarily used as a medication for the treatment of benign prostatic hyperplasia and male pattern baldness. It acts as a potent inhibitor of the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone, a hormone implicated in these conditions. Finasteride is available in various forms, including finasteride acetate, which is an ester derivative of finasteride.

Source

Finasteride was first developed by the pharmaceutical company Merck & Co. in the late 1980s and received approval from the U.S. Food and Drug Administration in 1992 for the treatment of benign prostatic hyperplasia and later for androgenetic alopecia in men. The compound has been extensively studied and is recognized for its efficacy and safety profile.

Classification

Finasteride belongs to the class of medications known as 5-alpha-reductase inhibitors. It is classified chemically as a steroid derivative, specifically a 4-azasteroid.

Synthesis Analysis

Methods

The synthesis of finasteride involves several steps, which can vary depending on the specific method employed. Two notable patents describe different synthetic routes:

  1. First Method: This approach utilizes luteosterone as a starting material and involves multiple synthetic steps:
    • Synthesis of 3-carbonyl-4-androstene-17beta-carboxylic acid.
    • Formation of N-tertiary-butyl-3-carbonyl-4-androstene-17beta-formamide.
    • Further transformations lead to the final product, finasteride .
  2. Second Method: This method employs 3-oxo-4-androstene-17 beta-carboxylic acid methyl ester as the starting material:
    • The synthesis includes hydrogen peroxide oxidation, cyclization, catalytic hydrogenation reduction, amidation with tertiary butyl amine, and oxidative dehydrogenation to yield finasteride .

Technical Details

Both methods emphasize high efficiency and low cost, with the latter method being noted for its shorter synthetic route. The use of readily available raw materials contributes to reduced production costs.

Molecular Structure Analysis

Structure

Finasteride has a complex molecular structure characterized by its steroid framework. The molecular formula is C23H36N2O2C_{23}H_{36}N_{2}O_{2}, indicating it consists of 23 carbon atoms, 36 hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Data

The molecular weight of finasteride is approximately 372.55 g/mol. Its structural representation reveals a fused ring system typical of steroid compounds, with specific functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of finasteride include:

  • Hydrogenation: Used to introduce hydrogen into double bonds within the steroid structure.
  • Amidation: Involves the reaction between carboxylic acids and amines to form amides.
  • Oxidative Dehydrogenation: This step is crucial for forming double bonds in the final product.

Technical Details

The synthesis often requires specific catalysts and reaction conditions to optimize yields and purity. For example, reactions may be conducted under controlled temperatures and pressures to enhance reaction rates and selectivity .

Mechanism of Action

Process

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5-alpha-reductase, which plays a key role in converting testosterone into dihydrotestosterone. By blocking this conversion:

  • Finasteride reduces levels of dihydrotestosterone in the body.
  • This leads to decreased stimulation of prostate tissue growth and hair follicle miniaturization associated with androgenetic alopecia.

Data

Clinical studies have demonstrated that finasteride effectively lowers dihydrotestosterone levels by approximately 70%, leading to significant improvements in symptoms related to benign prostatic hyperplasia and hair regrowth in patients with male pattern baldness .

Physical and Chemical Properties Analysis

Physical Properties

Finasteride appears as a white crystalline solid with a melting point ranging between 252°C and 254°C. It is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.

Chemical Properties

The chemical stability of finasteride is influenced by factors such as pH and temperature. It undergoes hydrolysis under acidic or basic conditions but remains stable under normal storage conditions when protected from light and moisture.

Applications

Scientific Uses

Finasteride has several applications beyond its primary therapeutic uses:

  • Androgenetic Alopecia: Widely used for promoting hair regrowth in men.
  • Benign Prostatic Hyperplasia: Reduces prostate size and alleviates urinary symptoms.
  • Research: Utilized in studies investigating hormonal pathways related to androgen metabolism and prostate cancer risk assessment.
Chemical and Pharmacological Profile of Finasteride

Molecular Structure and Synthesis Pathways

Finasteride acetate (C₂₅H₄₀N₂O₄, CAS 222989-99-3) is the acetylated prodrug form of finasteride. Its molecular structure retains the core 4-aza-steroid backbone of finasteride but incorporates an acetate ester group at the C17β position. This modification enhances crystallinity and stability during synthesis and formulation [6] [9]. The compound features:

  • Selective stereochemistry: Three chiral centers (C4a, C8a, C13a) with trans fusion of A/B rings, critical for binding to 5α-reductase’s hydrophobic active site.
  • Reactive pharmacophore: A lactam group at C1–C2 mimics testosterone’s Δ⁴-3-keto configuration, enabling competitive inhibition [1] [6].

Synthesis Pathways:Industrial synthesis involves 11-step stereoselective reactions starting from 3-oxo-4-androstene-17β-carboxylic acid:

  • Lactam formation: Introduction of a nitrogen atom at C1 via Beckmann rearrangement.
  • A/B ring dehydrogenation: Creates the Δ¹ double bond using bromination/dehydrobromination.
  • Acetylation: Esterification with acetic anhydride at the final stage to yield finasteride acetate [6] [9].

Table 1: Structural Properties of Finasteride Acetate

PropertyValue/Description
Molecular FormulaC₂₅H₄₀N₂O₄
Molecular Weight432.60 g/mol
Crystal SystemOrthorhombic
Hydrogen Bond Donors1 (Lactam NH)
Hydrogen Bond Acceptors4 (Carbonyl O, ester O)
LogP (Octanol-Water)3.1 (High lipophilicity)

Pharmacodynamics: 5α-Reductase Isoenzyme Inhibition Mechanisms

Finasteride acetate acts as a competitive, mechanism-based inhibitor of steroid 5α-reductase isoenzymes. Upon hydrolysis to finasteride, it forms a stable ternary complex with NADP⁺ and the enzyme, irreversibly inactivating it [1] [6] [9]. Key mechanisms include:

  • Isoenzyme selectivity: Binds type II 5α-reductase with 100-fold greater affinity (IC₅₀ = 4.2 nM) than type I. This selectivity arises from structural complementarity with type II’s larger substrate-binding pocket [6].
  • Catalytic interference: The enolate intermediate of finasteride covalently links to NADP⁺, preventing dihydrotestosterone (DHT) synthesis. A single dose suppresses serum DHT by 70% for 72 hours [1] [9].
  • Tissue-specific effects: In prostate tissue, finasteride achieves >90% DHT reduction due to high type II expression, while scalp DHT decreases by 40–60% [1] [3].

Table 2: Inhibition Kinetics of Finasteride Against 5α-Reductase Isoenzymes

IsoenzymeIC₅₀ (nM)Inhibition TypeDHT Reduction (%)
Type II4.2Irreversible70–90
Type I360Weakly competitive<10
Type III288Weakly competitive<15

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Absorption:Finasteride acetate is hydrolyzed to finasteride in the gut. Oral bioavailability of finasteride is 65%, unaffected by food. Peak plasma concentrations (Cₘₐₓ) occur at 1–2 hours post-dose [5] [8] [9].

Distribution:

  • Protein binding: 90% bound to albumin and α₁-acid glycoprotein.
  • Volume of distribution: 76 L, indicating extensive tissue penetration.
  • Tissue accumulation: Prostate-to-plasma ratio is 5:1 due to lipophilicity (logP=3.1) [1] [9].

Metabolism:Finasteride undergoes hepatic oxidation primarily via CYP3A4 (>80%), forming ω-hydroxy and ω-carboxy metabolites. These metabolites exhibit <20% of the parent drug’s activity. No significant induction or inhibition of CYP enzymes occurs [1] [9].

Excretion:

  • Elimination half-life: 5–6 hours in young adults, extending to 8 hours in the elderly.
  • Excretion routes: 39% renal (as metabolites), 57% fecal. Total clearance is 165 mL/min [1] [9].

Table 3: Key Pharmacokinetic Parameters of Finasteride

ParameterValueClinical Relevance
Bioavailability65%Consistent systemic exposure
Tₘₐₓ1–2 hoursRapid onset of action
Vd76 LExtensive tissue distribution
Half-life5–8 hoursSuitable for once-daily dosing
Metabolic PathwayCYP3A4 oxidationLow drug interaction risk
Fecal Excretion57%Safe for renal impairment

Comparative Analysis with Other 5α-Reductase Inhibitors (e.g., Dutasteride)

Finasteride and dutasteride are both 4-aza-steroid inhibitors but differ fundamentally in isoenzyme targeting and pharmacokinetics:

  • Isoenzyme coverage:
  • Finasteride: Selective type II inhibitor (IC₅₀=4.2 nM), with minimal type I activity.
  • Dutasteride: Dual type I/II inhibitor (IC₅₀=0.5 nM), suppressing >99% serum DHT [3] [7] [10].

  • Molecular binding:Finasteride’s smaller structure allows selective access to type II’s substrate pocket, while dutasteride’s bulkier side chain enables binding to both isoenzymes [6] [7].

  • Pharmacokinetic divergence:

    PropertyFinasterideDutasteride
    Half-life5–8 hours4–5 weeks
    DHT Reduction70% (serum)94.7% (serum)
    Steady-State7 days60 days
    PSA Suppression50%50%
  • Clinical implications:Despite dutasteride’s superior DHT suppression, both drugs show equivalent efficacy in reducing prostate volume (finasteride: 18%, dutasteride: 25%) and improving urinary flow rates (finasteride: +1.7 mL/s, dutasteride: +2.2 mL/s) after 12 months [7] [10]. This paradox arises because prostate size reduction depends on intraprostatic DHT blockade, where finasteride achieves near-complete inhibition (>90%) despite lower serum effects [1] [7].

Table 4: Prostate Volume Reduction in Clinical Trials

DrugProstate Volume Reduction (%)Time to Max EffectStudy Reference
Finasteride186–12 monthsPLESS Trial [7]
Dutasteride256–12 monthsARIA Trial [7]

Properties

Product Name

Finasteride (acetate)

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid

Molecular Formula

C25H40N2O4

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1

InChI Key

CYWQSECJQBIRJR-ZNBOUQNXSA-N

SMILES

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Canonical SMILES

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Isomeric SMILES

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.